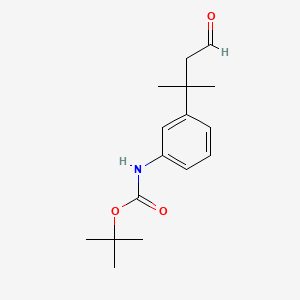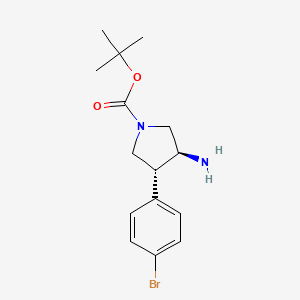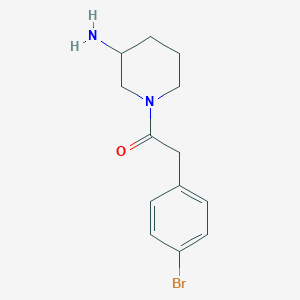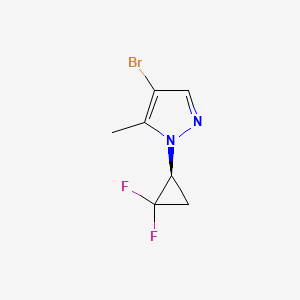
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a difluorocyclopropyl group and a bromine atom in its structure makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by bromination and pyrazole formation. One common method involves the use of difluorocyclopropane derivatives, which are synthesized through cyclopropanation reactions. The bromination step can be achieved using bromine or other brominating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Defluorinative Functionalization: The difluorocyclopropyl group can undergo defluorinative functionalization, leading to the formation of various fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Defluorinative functionalization often involves the use of palladium catalysts and specific ligands to achieve regioselective and chemodivergent transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while defluorinative functionalization can produce mono-fluorinated alkenes and other fluorinated compounds .
科学研究应用
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The bromine atom can also play a role in the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropyl group and exhibit similar reactivity and applications.
Fluorinated Pyrazoles: Compounds with similar pyrazole structures and fluorine substituents, used in various research and industrial applications.
Uniqueness
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is unique due to the combination of the difluorocyclopropyl group and the bromine atom, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H7BrF2N2 |
|---|---|
分子量 |
237.04 g/mol |
IUPAC 名称 |
4-bromo-1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m0/s1 |
InChI 键 |
LVXFVWNVUZLQKD-LURJTMIESA-N |
手性 SMILES |
CC1=C(C=NN1[C@H]2CC2(F)F)Br |
规范 SMILES |
CC1=C(C=NN1C2CC2(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


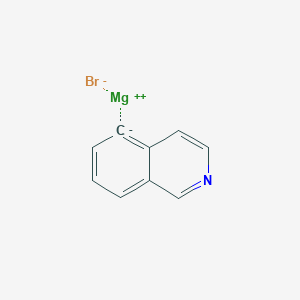
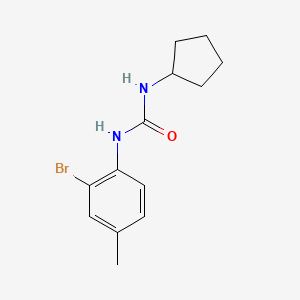
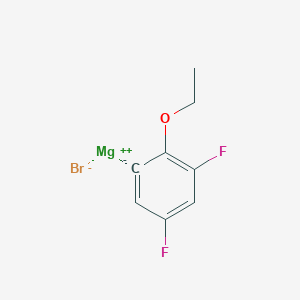
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
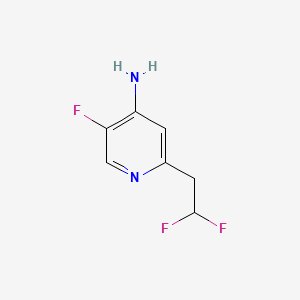
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
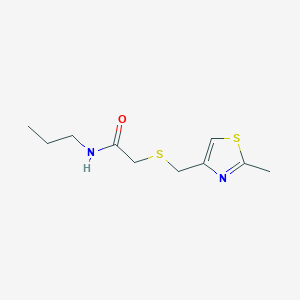
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
